(2-Isocyanatopropan-2-yl)cyclopropane
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Overview
Description
(2-Isocyanatopropan-2-yl)cyclopropane is a chemical compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . It is characterized by the presence of an isocyanate group attached to a cyclopropane ring, making it a unique and interesting compound for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanatopropan-2-yl)cyclopropane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with isocyanates. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Isocyanatopropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce ureas or carbamates .
Scientific Research Applications
(2-Isocyanatopropan-2-yl)cyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (2-Isocyanatopropan-2-yl)cyclopropane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is exploited in both biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
(2-Isocyanatopropyl)benzene: Similar structure but with a benzene ring instead of a cyclopropane ring.
(2-Isocyanatopropyl)methane: Similar structure but with a methane group instead of a cyclopropane ring.
Uniqueness
(2-Isocyanatopropan-2-yl)cyclopropane is unique due to the presence of both an isocyanate group and a cyclopropane ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
2-isocyanatopropan-2-ylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,8-5-9)6-3-4-6/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVHJXCEURSCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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